N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate
Overview
Description
N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 321. The solubility of this chemical has been described as >53.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis and Antitumor Activity
Research on similar organotin compounds, like diorganostannate esters of dicyclohexylammonium hydrogen oxalate, has been conducted to understand their crystal structure and evaluate their antitumor activity. These compounds have demonstrated activity against certain carcinoma cell lines, comparable to cisplatin, a clinically used antineoplastic drug (Ng et al., 1992).
Hydrogen Bonded Structures in Organic Amine Oxalates
Studies on oxalates of various organic amines, including n-propylamine and n-butylamine, have shown diverse hydrogen-bonded networks, with implications for understanding crystal formation and stability. Such research contributes to the knowledge base on oxalate interactions, which could be relevant for derivatives like N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate (Vaidhyanathan et al., 2002).
Photovoltaic and Polymer Applications
Derivatives of oxalates, such as diethyl oxalate, have been applied in dye-sensitized solar cells (DSSCs), demonstrating an increase in the conversion efficiency of these cells. This application suggests potential for this compound in energy conversion and storage technologies (Afrooz & Dehghani, 2015).
Cooperative Motion in Amorphous Polymers
The study of azo polymers and their cooperative motion of polar side groups in amorphous states indicates an area where this compound could find relevance, especially in the development of new materials with unique optical properties (Meng et al., 1996).
Properties
IUPAC Name |
oxalic acid;N-[2-(2-phenylphenoxy)ethyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-3-15(2)19-13-14-20-18-12-8-7-11-17(18)16-9-5-4-6-10-16;3-1(4)2(5)6/h4-12,15,19H,3,13-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMGTCUAUQWSRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796023 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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